molecular formula C18H18ClN3O4S B10808848 6-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one

6-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B10808848
M. Wt: 407.9 g/mol
InChI Key: JYDXSXWRUCTXIG-UHFFFAOYSA-N
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Description

WAY-331610 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in modulating specific biological pathways, making it a valuable tool in research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-331610 typically involves multiple steps, starting from readily available starting materials. The process includes:

    Initial Reaction: The starting material undergoes a reaction with a specific reagent under controlled conditions to form an intermediate compound.

    Intermediate Formation: The intermediate is then subjected to further reactions, including oxidation or reduction, to achieve the desired chemical structure.

    Final Steps: The final steps involve purification and crystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of WAY-331610 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

WAY-331610 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: WAY-331610 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

WAY-331610 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Employed in cellular studies to understand its effects on specific biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in modulating pathways involved in disease processes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-331610 involves its interaction with specific molecular targets. It modulates biological pathways by binding to receptors or enzymes, altering their activity. This can lead to changes in cellular processes, making it useful in studying disease mechanisms and developing new therapies.

Comparison with Similar Compounds

WAY-331610 can be compared with other compounds that have similar structures or biological activities:

Uniqueness

WAY-331610 is unique due to its specific molecular structure and the pathways it modulates. Its distinct chemical properties and biological activities make it a valuable compound for research and potential therapeutic applications.

Conclusion

WAY-331610 is a versatile compound with significant potential in various scientific fields. Its unique properties and ability to modulate specific biological pathways make it a valuable tool for researchers and a promising candidate for therapeutic development.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C18H18ClN3O4S/c1-20-16-6-5-15(12-17(16)26-18(20)23)27(24,25)22-9-7-21(8-10-22)14-4-2-3-13(19)11-14/h2-6,11-12H,7-10H2,1H3

InChI Key

JYDXSXWRUCTXIG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)OC1=O

Origin of Product

United States

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